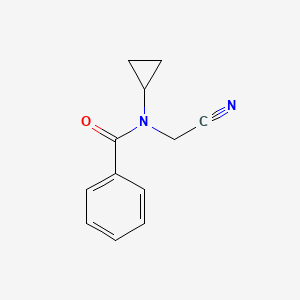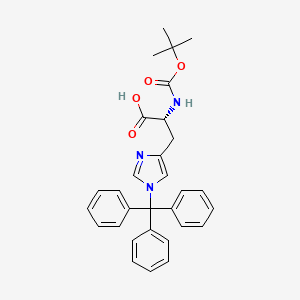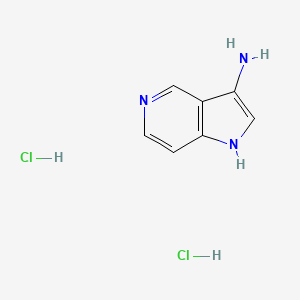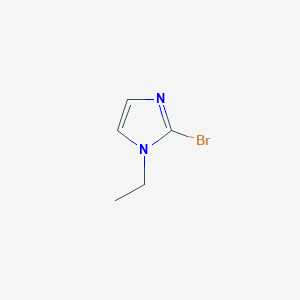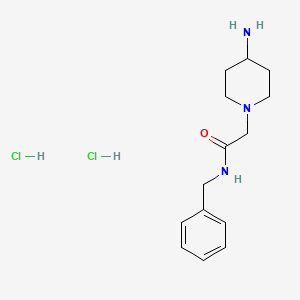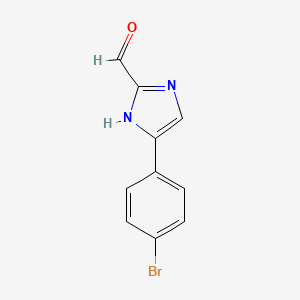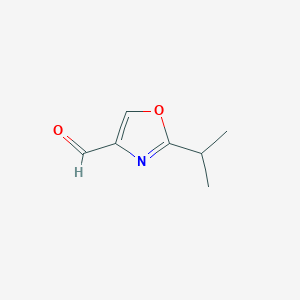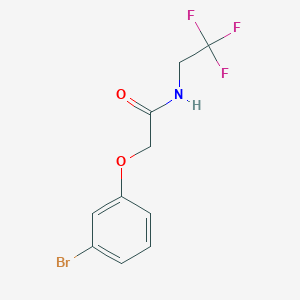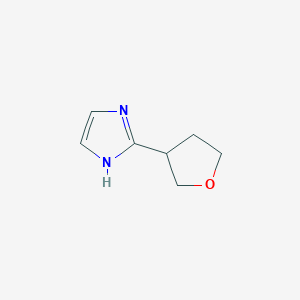
2-(oxolan-3-yl)-1H-imidazole
Vue d'ensemble
Description
This would involve providing a brief overview of the compound, including its molecular formula, molecular weight, and structure. It might also include information on its discovery or synthesis.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants, conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and mechanisms involved.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Antimicrobial Activities
2-(oxolan-3-yl)-1H-imidazole and its derivatives exhibit remarkable antimicrobial activities. These compounds are pivotal in the pharmaceutical industry for manufacturing anti-fungal drugs like ketoconazole and clotrimazole, as well as bactericides such as imazilil and prochloraz. The imidazole nucleus, an integral part of these compounds, plays a crucial role in living organisms and is known for its significant pharmacological activities. Studies emphasize that derivatives of imidazole demonstrate appreciable anti-infective activity potential, making them a subject of extensive scientific exploration (Sharma et al., 2016). Furthermore, imidazole derivatives depict a broad spectrum of antibacterial profiles, positioning them as promising scaffolds for future drug development (Rani et al., 2013).
Potential in Synthesis and Metal-Ion Sensing
2-(oxolan-3-yl)-1H-imidazole derivatives play a pivotal role in various synthesis applications. The 1,3,4-oxadiazole scaffolds, in particular, are integral in fields ranging from pharmacology to material science. They are valued for their ease of synthesis and potential in forming π-conjugated groups, making them essential building blocks for fluorescent frameworks and metal-ion sensors. The high photoluminescent quantum yield, coupled with excellent thermal and chemical stability, makes these molecules prominent choices for metal-ion sensing applications (Sharma et al., 2022).
Heterocyclic Compounds and Biological Activities
The chemistry of heterocyclic compounds like 1,3,4-oxadiazole has been a significant area of study, primarily due to the extensive spectrum of pharmacological activities they exhibit. These compounds have been pivotal in the development of new drugs due to their unique bioactivities, including anti-inflammatory, antimicrobial, antitumor, and antioxidant activities. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behavior continue to guide the development of safer and more effective compounds (Bala et al., 2010).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.
Each of these sections would be based on a thorough review of the scientific literature. The information would be presented in a clear, organized manner, with each section serving as a subheading. Please note that the availability and depth of information can vary depending on how well-studied the compound is. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-(oxolan-3-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-10-5-6(1)7-8-2-3-9-7/h2-3,6H,1,4-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANWYWVQCIGPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(oxolan-3-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1373773.png)
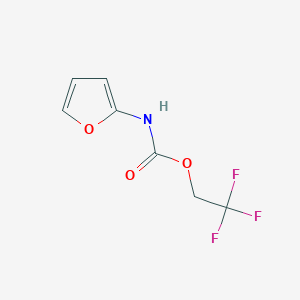
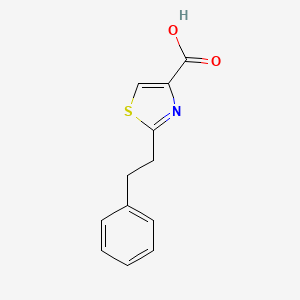
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1373778.png)

